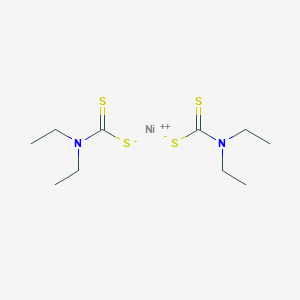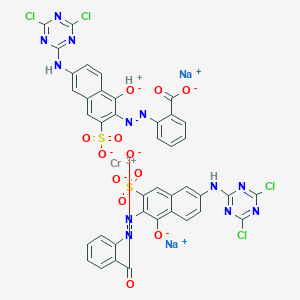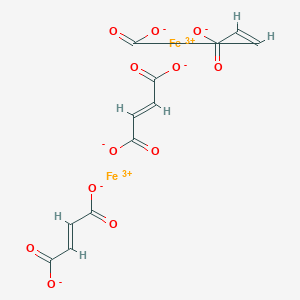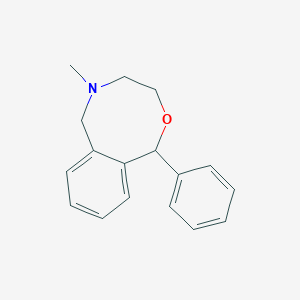![molecular formula C15H14S B083898 Benzene, 1,1'-[(methylthio)ethenylidene]bis- CAS No. 15096-10-3](/img/structure/B83898.png)
Benzene, 1,1'-[(methylthio)ethenylidene]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1'-[(methylthio)ethenylidene]bis- is a chemical compound that is commonly used in scientific research. It is also known as MTEB, and its molecular formula is C12H12S2. MTEB is a yellowish liquid that is soluble in organic solvents such as chloroform and toluene. This compound has various applications in the field of chemistry, biology, and medicine.
作用机制
The mechanism of action of MTEB is not fully understood. However, studies have shown that MTEB can induce oxidative stress in cells, leading to the activation of various signaling pathways. This, in turn, can lead to apoptosis in cancer cells. MTEB has also been shown to inhibit the activity of certain enzymes, which can contribute to its anticancer properties.
生化和生理效应
MTEB has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTEB can induce apoptosis in cancer cells, while leaving normal cells unaffected. MTEB has also been shown to inhibit the growth of certain types of bacteria and fungi. However, the toxicity of MTEB is a concern, as it can cause damage to the liver and kidneys.
实验室实验的优点和局限性
One advantage of using MTEB in lab experiments is its ability to selectively induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. However, the toxicity of MTEB is a limitation, as it can cause damage to normal cells as well. In addition, the synthesis of MTEB is a multi-step process, which can be time-consuming and expensive.
未来方向
There are several future directions for research on MTEB. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the mechanisms of action of MTEB, particularly its ability to selectively induce apoptosis in cancer cells. Additionally, further studies are needed to determine the toxicity of MTEB and its potential use as an anticancer agent in vivo.
In conclusion, Benzene, 1,1'-[(methylthio)ethenylidene]bis- is a chemical compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While MTEB has shown promise as an anticancer agent, further research is needed to fully understand its mechanisms of action and potential toxicity.
合成方法
The synthesis of MTEB is a multi-step process that involves the reaction of several chemical compounds. One of the most common methods of synthesizing MTEB is by reacting 2-chloroethyl methyl sulfide with acetylene. This reaction produces MTEB along with other by-products. The purity of MTEB can be improved by using various purification techniques such as distillation, recrystallization, and chromatography.
科学研究应用
MTEB has various applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfur-containing compounds. MTEB is also used as a crosslinking agent for polymers and as a stabilizer for emulsions. In addition, MTEB has been studied for its potential use as an anticancer agent. Studies have shown that MTEB can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
CAS 编号 |
15096-10-3 |
|---|---|
产品名称 |
Benzene, 1,1'-[(methylthio)ethenylidene]bis- |
分子式 |
C15H14S |
分子量 |
226.3 g/mol |
IUPAC 名称 |
(2-methylsulfanyl-1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14S/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI 键 |
GKRXIURAUNDFJH-UHFFFAOYSA-N |
SMILES |
CSC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CSC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



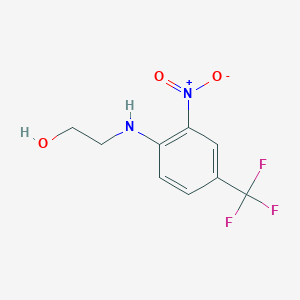
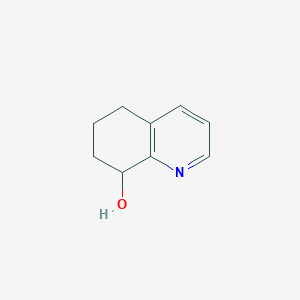
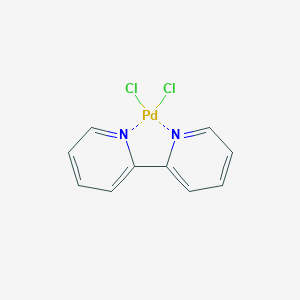
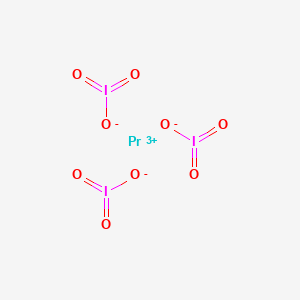
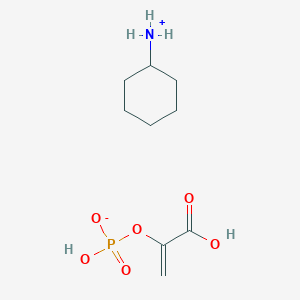
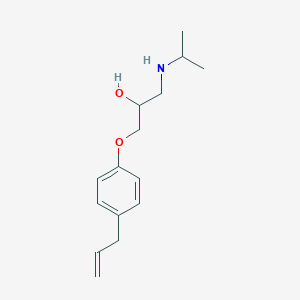
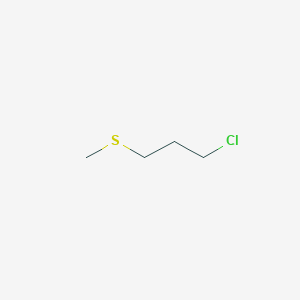
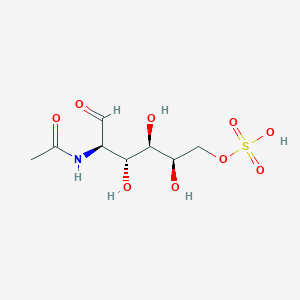
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

